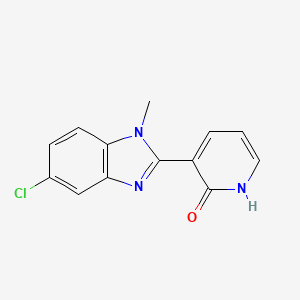

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of benzimidazole derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Methylation: The chlorinated benzimidazole is methylated using methyl iodide or dimethyl sulfate.

Pyridinone Formation: The final step involves the formation of the pyridinone ring, which can be achieved through a cyclization reaction with a suitable precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole N-oxide, while substitution could result in various substituted benzimidazole derivatives.

科学的研究の応用

Antiviral Applications

Recent studies have identified benzimidazole derivatives, including 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone, as promising candidates against viral infections. Specifically, compounds within this class have demonstrated efficacy against the hepatitis C virus (HCV). For instance, certain analogs have shown EC50 values as low as 0.007 nM, indicating potent antiviral activity . The mechanism of action often involves the inhibition of viral replication through interference with non-structural proteins critical for the virus's life cycle.

Anti-inflammatory Properties

In addition to antiviral effects, benzimidazole derivatives exhibit notable anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. For example, specific derivatives have been reported to achieve IC50 values of 0.0370 nM for COX-2 inhibition, significantly outperforming standard anti-inflammatory medications such as diclofenac . These findings suggest potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone has also been explored. Compounds with a similar structure have been investigated for their ability to inhibit the insulin-like growth factor 1 receptor (IGF1R), which is involved in cancer cell proliferation and survival . By targeting IGF1R, these compounds may contribute to reduced tumor growth and enhanced sensitivity to chemotherapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly influence biological activity. For instance, substituents such as methyl or chloro groups can enhance potency against specific targets while reducing toxicity . A detailed SAR analysis can guide the design of more effective derivatives with tailored pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to 3-(5-chloro-1-methyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone:

| Study | Compound | Target | EC50/IC50 | Findings |

|---|---|---|---|---|

| Henderson et al., 2015 | Benzimidazole analogs | HCV NS5A | 0.007 nM | High potency against HCV |

| Moneer et al., 2016 | 5-substituted benzimidazoles | COX enzymes | 0.0370 nM (COX-2) | Significant anti-inflammatory effects |

| Rathore et al., 2017 | Substituted benzimidazoles | IGF1R | - | Promising anticancer activity |

These studies illustrate the versatility and therapeutic potential of this compound class in addressing various health challenges.

作用機序

The mechanism of action of 3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with a receptor to block or activate its signaling pathway.

類似化合物との比較

Similar Compounds

Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

5-chloro-1-methylbenzimidazole: A closely related compound with similar properties.

2-pyridinone: Another related compound that shares the pyridinone ring structure.

Uniqueness

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to the combination of the benzimidazole and pyridinone rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to biological targets and improve its stability and solubility compared to simpler analogs.

生物活性

3-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound classified under the benzimidazole derivatives. This class is well-known for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound exhibits potential therapeutic effects, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClN3O. Its structure consists of a benzimidazole ring fused with a pyridinone moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀ClN₃O |

| Molecular Weight | 255.68 g/mol |

| CAS Number | 400076-03-1 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Benzimidazole derivatives are known to inhibit various enzymes involved in DNA replication and protein synthesis. This inhibition can lead to antimicrobial effects against bacteria and fungi, as well as potential anticancer activity by inducing apoptosis in cancer cells.

Enzyme Inhibition

Research indicates that compounds within this class may inhibit:

- DNA topoisomerases : Enzymes crucial for DNA replication.

- Tubulin polymerization : Affecting cell division in cancer cells.

The exact mechanism for this compound requires further investigation, but its structural characteristics suggest similar pathways to other known benzimidazole derivatives.

Antimicrobial Activity

Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, recent research highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.018 mM against A. niger, showcasing potent antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

| Study Reference | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Liu et al. (2018) | MRSA | 0.007 | Effective growth inhibition |

| Bansal & Silakari (2012) | MCF7 | 12.50 | Induced apoptosis in cancer cells |

These findings suggest that the compound may function effectively against multiple cancer types by disrupting cellular processes essential for tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have also been documented, contributing to their therapeutic potential in treating inflammatory diseases. The specific mechanisms remain an area for further research but are believed to involve modulation of inflammatory cytokines.

Case Studies and Research Findings

A comprehensive review published in Frontiers in Pharmacology summarized the bioactivity of various benzimidazole derivatives from 2012 to 2021, indicating a strong trend toward developing these compounds for therapeutic use . The review emphasized the structure–activity relationship (SAR) that underpins the effectiveness of these compounds across different biological applications.

Notable Findings

Several studies have highlighted the following:

- Antimicrobial Efficacy : Compounds demonstrated superior activity compared to standard antibiotics.

- Anticancer Properties : Some derivatives showed promising results in inhibiting tumor growth with low IC50 values.

特性

IUPAC Name |

3-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-17-11-5-4-8(14)7-10(11)16-12(17)9-3-2-6-15-13(9)18/h2-7H,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPINHKJFXZTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。